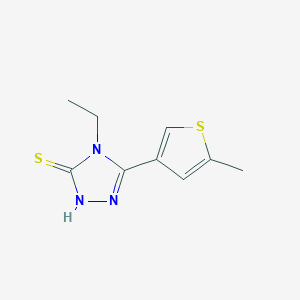

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the reaction of 5-methylthiophene with ethyl bromide under basic conditions to yield 5-ethyl-5-methylthiophene.

Cyclization to Form the Triazole Ring: The thienyl intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the triazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding thioether using reducing agents such as sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that triazole derivatives, including 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, exhibit antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that derivatives of this compound can effectively combat various fungal pathogens, making them valuable in treating fungal infections .

Anticancer Properties

Recent investigations into the anticancer properties of triazole derivatives have yielded promising results. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism involves the modulation of cell signaling pathways and interference with DNA synthesis.

Agricultural Chemistry Applications

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It has been evaluated as a potential fungicide for crop protection against various plant pathogens. Its ability to inhibit fungal growth can help in developing more effective agricultural treatments that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulators

Emerging research suggests that triazole compounds may also act as plant growth regulators. They can influence plant metabolism and development by modulating hormone levels, thereby enhancing crop yield and resilience against environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require specific conditions such as temperature control and the use of catalysts. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Wirkmechanismus

The mechanism of action of 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thione: This compound differs by having a thione group instead of a thiol group, which affects its reactivity and biological activity.

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-amine:

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid group introduces different reactivity and potential for forming esters and amides.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 438230-66-1) is a member of the triazole family, known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₁N₃S₂. It exhibits a molecular weight of 213.33 g/mol and has been characterized as an irritant. Its structure includes a triazole ring substituted with ethyl and thienyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro testing revealed that triazole derivatives showed enhanced cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active compounds exhibited selective toxicity towards cancer cells compared to normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 10 |

| Compound B | MDA-MB-231 | 15 |

| Compound C | Panc-1 | 12 |

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Targeting Metastasis : Certain derivatives have shown potential in inhibiting cancer cell migration, suggesting applications in preventing metastasis .

Anti-inflammatory Activity

Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- Inhibition Studies : Compounds derived from triazoles have been shown to selectively inhibit COX-1 over COX-2, indicating their potential as anti-inflammatory agents. This selectivity may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX Inhibition (%) |

|---|---|

| Compound D | COX-1: 85% |

| Compound E | COX-2: 30% |

Study on Prostate Cancer

A study focusing on the anticancer properties of triazole derivatives against prostate cancer cells demonstrated significant selectivity towards cancerous cells while sparing normal cells. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between triazole compounds and target enzymes or receptors. These studies suggest that modifications in the thienyl group can enhance binding affinity and biological activity .

Eigenschaften

IUPAC Name |

4-ethyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-4-6(2)14-5-7/h4-5H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRAIHQGMMEDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353875 | |

| Record name | 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438230-66-1 | |

| Record name | 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.